N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Catalog No.
S666496
CAS No.
21674-96-4
M.F
C11H11N3OS
M. Wt
233.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

CAS Number

21674-96-4

Product Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-8(3-5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15)

InChI Key

VBBNSESFUHRMJU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide, also known as thiamphenicol, is a synthetic antibiotic used to treat various bacterial infections. Its unique chemical structure and properties make it an important compound in scientific experiments and potential implications in various fields of research and industry. This paper aims to provide a comprehensive overview of thiamphenicol, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Thiamphenicol is a synthetic, broad-spectrum antibiotic derived from chloramphenicol. It was first synthesized in the 1970s and has been used extensively in China and other countries for its antibacterial properties. Thiamphenicol is a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol.
Thiamphenicol is a white to off-white crystalline powder, stable at room temperature and soluble in water, ethanol, and methanol. It has a molecular formula of C12H15N2O2S and a molecular weight of 257.33 g/mol. Its melting point is 151-153°C, and it has a pH of 4.5-6.5.
Thiamphenicol is synthesized from chloramphenicol via a reaction with 2-aminothiazole and ethyl chloroacetate. The resulting product is then purified, and its structure is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Thiamphenicol can be measured using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These methods are used to quantify the concentration of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel in various samples and to ensure its purity and quality.
Thiamphenicol is a broad-spectrum antibiotic that is effective against a wide range of bacterial infections. It has been shown to be effective against Gram-positive and Gram-negative bacteria, including some bacteria that are resistant to other antibiotics. Thiamphenicol is active against respiratory, urinary tract, skin, and soft tissue infections, as well as some sexually transmitted diseases.
Thiamphenicol has been shown to have low toxicity in scientific experiments. However, some studies have reported minor side effects such as nausea, vomiting, and diarrhea. It is important to follow safety guidelines when handling N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel in scientific experiments to avoid any potential risks.
Thiamphenicol has various applications in scientific experiments, including its use in bacterial genetics studies, protein synthesis studies, and antimicrobial resistance studies. Thiamphenicol is also used to select for cells that carry plasmids containing the cat gene, which encodes for chloramphenicol acetyltransferase.
Current research on N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel is focused on its use in combination with other antibiotics to treat multidrug-resistant bacterial infections. Thiamphenicol has been shown to enhance the efficacy of other antibiotics, such as ciprofloxacin and meropenem, against multidrug-resistant bacteria.
Thiamphenicol has potential implications in various fields of research and industry, including agriculture, food safety, and biotechnology. Thiamphenicol can be used in agriculture to treat bacterial infections in livestock and poultry. In the food industry, N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel can be used as a food preservative to prevent the growth of bacteria. In biotechnology, N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel can be used to select for cells that carry plasmids containing the cat gene for the production of recombinant proteins.
One limitation of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel is its potential for inducing resistance in bacteria. Thiamphenicol resistance has been reported in some bacterial strains, and continued use of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel may lead to the development of more resistant strains. Future research on N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel should focus on developing new formulations and combination therapies to reduce the risk of resistance and improve its efficacy against multidrug-resistant bacteria. Additionally, more research is needed to explore N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamidel's potential in other fields, such as bioremediation and medicine.
Thiamphenicol is a synthetic antibiotic with unique chemical properties and potential applications in various fields of research and industry. Its broad-spectrum activity and low toxicity make it a valuable compound in scientific experiments and potential implications in various fields of research and industry. Further research is needed to explore its potential in combination therapies and other fields of research.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide

Dates

Modify: 2023-08-15

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